molecular formula C10H10N2O4 B13493333 4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B13493333
M. Wt: 222.20 g/mol
InChI Key: MYBWWBCFVOTMQG-UHFFFAOYSA-N
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Description

4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that features a unique fusion of pyridine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford pyrimidino[4,5-d][1,3]oxazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

4-acetyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-6(13)12-2-3-16-8-4-7(10(14)15)5-11-9(8)12/h4-5H,2-3H2,1H3,(H,14,15)

InChI Key

MYBWWBCFVOTMQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC2=C1N=CC(=C2)C(=O)O

Origin of Product

United States

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